molecular formula C17H13ClN2O2S B11140067 3-chloro-N'-[(4-methylphenyl)carbonyl]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(4-methylphenyl)carbonyl]-1-benzothiophene-2-carbohydrazide

Cat. No.: B11140067
M. Wt: 344.8 g/mol
InChI Key: PUZKTLNSTUPTJM-UHFFFAOYSA-N
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Description

N’-(3-Chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide is an organic compound that features a benzothiophene core with a chloro substituent at the 3-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide typically involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent.

Scientific Research Applications

N’-(3-Chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N’-(3-chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-benzothiophene-2-carbonyl chloride
  • 3-Chloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide
  • 1-Oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxylic acid

Uniqueness

N’-(3-Chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide is unique due to the presence of both the benzothiophene core and the hydrazide functional group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13ClN2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

3-chloro-N'-(4-methylbenzoyl)-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C17H13ClN2O2S/c1-10-6-8-11(9-7-10)16(21)19-20-17(22)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,19,21)(H,20,22)

InChI Key

PUZKTLNSTUPTJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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